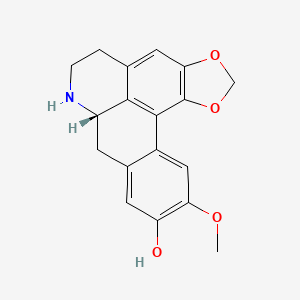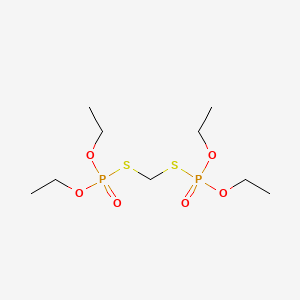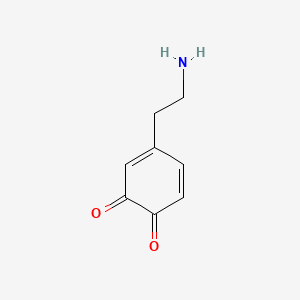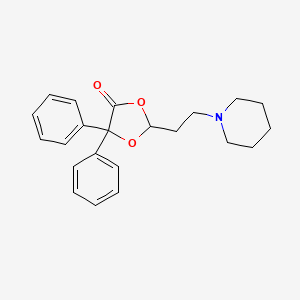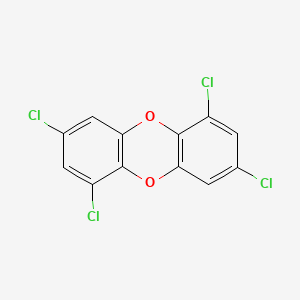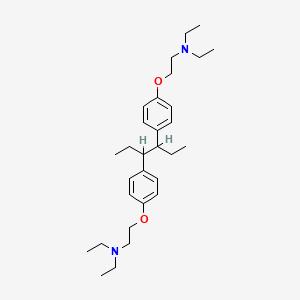
Chlorochrymorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorochrymorin is a member of oxanes.
Aplicaciones Científicas De Investigación
Chlorophyll Fluorescence and Photosynthesis Research
Chlorochrymorin, being closely related to chlorophyll, has significant implications in the field of photosynthesis research. Chlorophyll fluorescence analysis is a powerful technique for studying plant physiology and ecophysiology, providing insights into the functioning of photosynthesis at both leaf and subcellular levels (Maxwell & Johnson, 2000). This technique has been instrumental in understanding the mechanisms of photosynthetic acclimation and its optical signals, crucial for linking chlorophyll fluorescence to photosynthesis for remote sensing applications (Porcar‐Castell et al., 2014).
Crop Production and Stress Physiology
Chlorochrymorin's role in chlorophyll fluorescence is also utilized in improving crop production strategies. This involves monitoring the photosynthetic performance of plants non-invasively and screening for plant tolerance to environmental stresses. Such applications can lead to advancements in glasshouse production and post-harvest handling of crops (Baker & Rosenqvist, 2004). Chlorophyll fluorescence is particularly useful in assessing plant responses to environmental stress, with applications in eco-physiological studies of cereal crops under various stress conditions (Sayed, 2003).
Forestry Applications
In forestry, chlorophyll fluorescence, and by extension chlorochrymorin, have practical utility. This involves studying various stress effects, seasonal effects, and comparative physiology of sun/shade leaves in trees. The rapid, reliable, non-destructive, and quantitative nature of chlorophyll fluorescence assessments makes them ideal for applied research in forestry (Mohammed, Binder, & Gillies, 1995).
Horticultural Research
Chlorophyll fluorescence imaging (CFI), related to chlorochrymorin's role in chlorophyll, is applied in horticultural research. It is used for diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. CFI is effective in early stress detection, helping in the screening of genotypes for tolerance to various stresses (Gorbe & Calatayud, 2012).
Propiedades
Número CAS |
52525-23-2 |
|---|---|
Nombre del producto |
Chlorochrymorin |
Fórmula molecular |
C15H19ClO5 |
Peso molecular |
314.76 g/mol |
Nombre IUPAC |
(1S,2S,4S,8S,9S,10R,11R,12S)-11-chloro-10-hydroxy-2-[(1S)-1-hydroxyethyl]-10-methyl-5-methylidene-7,13-dioxatetracyclo[7.4.0.01,12.04,8]tridecan-6-one |
InChI |
InChI=1S/C15H19ClO5/c1-5-7-4-8(6(2)17)15-10(9(7)20-13(5)18)14(3,19)11(16)12(15)21-15/h6-12,17,19H,1,4H2,2-3H3/t6-,7-,8-,9-,10-,11+,12+,14+,15-/m0/s1 |
Clave InChI |
VTKBHHKUNBJMHE-HWXSHQRMSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1C[C@@H]2[C@@H]([C@@H]3[C@]14[C@H](O4)[C@H]([C@]3(C)O)Cl)OC(=O)C2=C)O |
SMILES |
CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O |
SMILES canónico |
CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)


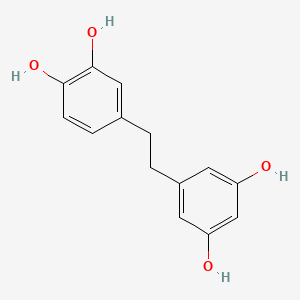
![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)
![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)
![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)

